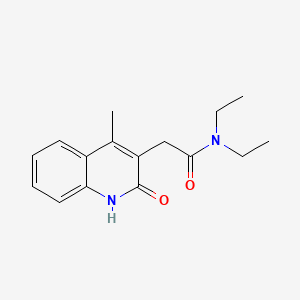
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide typically involves the reaction of 2-hydroxy-4-methylquinoline with diethylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The detailed steps are as follows:
Starting Material: 2-hydroxy-4-methylquinoline.
Reagents: Diethylamine, acetic anhydride.
Reaction Conditions: Reflux the mixture of 2-hydroxy-4-methylquinoline, diethylamine, and acetic anhydride in an appropriate solvent (e.g., ethanol) for several hours.
Purification: The crude product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reagents and reaction conditions but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antitumor activity. The exact molecular pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethyl-2-(4-phenylamino-7-methoxy-quinazolin-6-yloxy)acetamide: This compound has a similar structure but with different substituents on the quinoline ring.
2-hydroxy-4-methylquinoline: The parent compound without the diethylacetamide group.
Quinoline N-oxide derivatives: Oxidized forms of quinoline derivatives.
Uniqueness
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of diethylacetamide and hydroxyquinoline moieties makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
N,N-diethyl-2-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)15(19)10-13-11(3)12-8-6-7-9-14(12)17-16(13)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
MKKZQSVTSUHOMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CC1=C(C2=CC=CC=C2NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



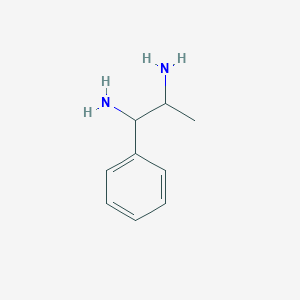
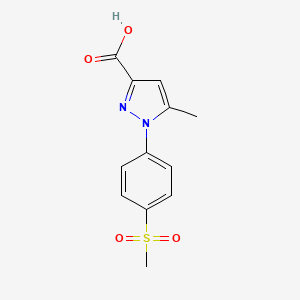
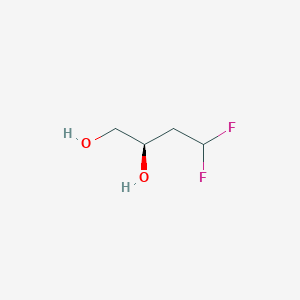


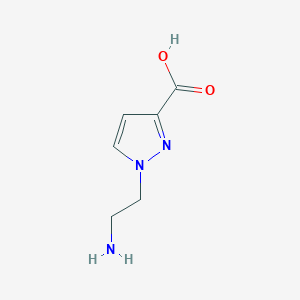
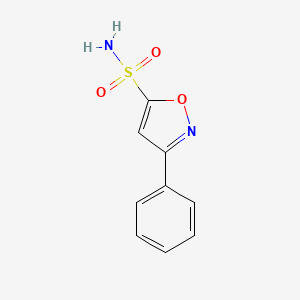

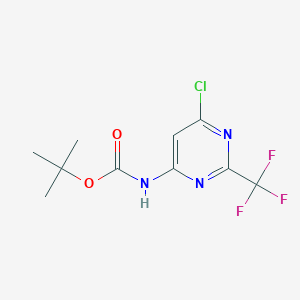
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
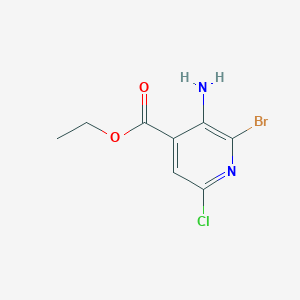
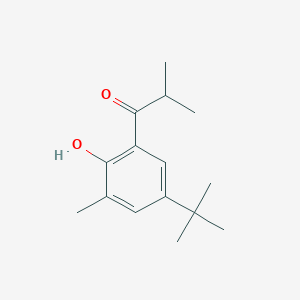
![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
